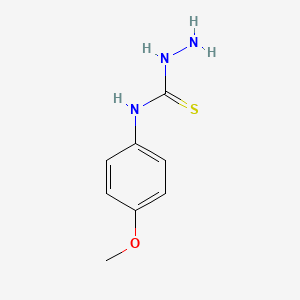

4-(4-Methoxyphenyl)-3-thiosemicarbazide

Beschreibung

General Context of Thiosemicarbazides and Thiosemicarbazones in Chemical Research

Thiosemicarbazides and their derivatives, thiosemicarbazones, are pivotal classes of compounds in the realms of medicinal and organic chemistry. asianpubs.orgresearchgate.net Thiosemicarbazones, typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone, have been a subject of scientific inquiry since the 19th century due to their diverse biological profiles. mdpi.comdergipark.org.tr These compounds are characterized by a thiosemicarbazide group (-NH-CS-NH-NH2), which is crucial for their biological activities. mdpi.com

The research interest in these molecules stems from their wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory activities. mdpi.comdergipark.org.trnih.gov Their ability to act as versatile chelating ligands, coordinating with metal ions through sulfur and nitrogen atoms, often enhances these biological effects. dergipark.org.trmdpi.com This structural flexibility and broad bioactivity make thiosemicarbazides and thiosemicarbazones promising scaffolds for the development of new therapeutic agents. asianpubs.orgnih.gov

Positioning of 4-(4-Methoxyphenyl)-3-thiosemicarbazide within the Thiosemicarbazide Class

This compound is an N-substituted thiosemicarbazide derivative. Its structure features a methoxyphenyl group attached to the N4 position of the thiosemicarbazide core. This substitution is significant as the nature of the substituent on the thiosemicarbazide backbone can modulate the molecule's electronic properties, solubility, and biological activity. The presence of the methoxy (B1213986) group (-OCH3), an electron-donating group, on the phenyl ring can influence its interaction with biological targets.

This compound is analogous to other N-aryl thiosemicarbazides that have been subjects of extensive investigation, such as 4-(4-fluorophenyl)thiosemicarbazide, 4-(4-bromophenyl)thiosemicarbazide, and 4-(4-chlorophenyl)thiosemicarbazide. researchgate.net The study of such analogs allows researchers to understand the structure-activity relationships and the influence of different substituents on the phenyl ring.

Below is a table detailing the key chemical properties of the compound.

| Property | Value |

| CAS Number | 40207-03-2 scbt.com |

| Molecular Formula | C₈H₁₁N₃OS scbt.com |

| Molar Mass | 197.26 g/mol scbt.com |

| SMILES | COC1=CC=C(C=C1)NC(=S)NN biosynth.com |

| Physical Form | Solid |

Table 1: Chemical Properties of this compound.

Research Landscape and Foundational Studies Pertaining to the Compound

The research landscape for this compound shows its primary role as a key intermediate in the synthesis of more complex molecules. A common synthetic route to produce N-substituted thiosemicarbazides involves the reaction of a corresponding isothiocyanate (in this case, 4-methoxyphenyl (B3050149) isothiocyanate) with hydrazine (B178648) hydrate. researchgate.netikm.org.my

Foundational studies often utilize this compound as a precursor for creating thiosemicarbazones, which are then evaluated for various applications. For instance, it has been reacted with 2-nitro cinnamaldehyde (B126680) to synthesize a novel thiosemicarbazide derivative, (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide, which was subsequently studied for its nonlinear optical (NLO) properties. lew.ro This highlights the compound's utility in the development of new materials.

Furthermore, research indicates that this compound itself exhibits biological activity. It has been reported to possess anticancer properties, purportedly by binding to the DNA of tumor cells and inducing apoptosis. biosynth.com It is also noted for its potential to inhibit the influenza virus and certain bacteria, including gram-negative species like Escherichia coli. biosynth.com

The table below summarizes some of the research findings related to this compound and its direct derivatives.

| Research Area | Finding | Reference |

| Synthetic Chemistry | Used as a precursor to synthesize (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide. | lew.ro |

| Materials Science | The resulting derivative was investigated for its nonlinear optical (NLO) properties. | lew.ro |

| Biological Activity | Shows potential anticancer activity. | biosynth.com |

| Biological Activity | Reported to inhibit the influenza virus and gram-negative bacteria. | biosynth.com |

Table 2: Summary of Research Findings.

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound and its derivatives are multifaceted and span several scientific disciplines:

Synthetic Utility : A major focus is on its application as a versatile building block for synthesizing a wide range of thiosemicarbazones and heterocyclic compounds. researchgate.netlew.ro Researchers aim to create libraries of new molecules by reacting it with various aldehydes and ketones.

Drug Discovery and Development : A significant objective is the exploration of its biological and pharmacological potential. asianpubs.org This includes screening the parent compound and its derivatives for antimicrobial (antibacterial, antifungal), antiviral, and anticancer activities to identify new therapeutic leads. mdpi.comnih.govbiosynth.com

Structure-Activity Relationship (SAR) Studies : Researchers aim to understand how the methoxyphenyl group, compared to other substituents, influences the compound's biological efficacy and mechanism of action. researchgate.net

Materials Science : There is an emerging interest in exploring the potential of its derivatives in materials science, such as in the field of nonlinear optics, due to the electronic characteristics of the conjugated system that can be formed. lew.ro

Coordination Chemistry : Investigating the coordination behavior of thiosemicarbazones derived from this compound with various transition metals is another objective, as metal complexation can significantly enhance biological activity. mdpi.comjocpr.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTUQILJEQYQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353172 | |

| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40207-03-2 | |

| Record name | 4-(4-Methoxyphenyl)thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040207032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40207-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(4-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 4-(4-Methoxyphenyl)-3-thiosemicarbazide

The primary and most direct route for the synthesis of this compound involves the reaction of an isothiocyanate with hydrazine (B178648). This method is widely adopted due to its efficiency and straightforward procedure.

Reaction of 4-(methoxyphenyl)isothiocyanate with Hydrazine Monohydrate

The synthesis of this compound is commonly achieved through the nucleophilic addition of hydrazine monohydrate to the electrophilic carbon atom of the isothiocyanate group in 4-methoxyphenyl (B3050149) isothiocyanate. nih.govresearchgate.netglobalscientificjournal.com The reaction is typically carried out by stirring the reactants at room temperature.

In a representative procedure, 4-(methoxyphenyl)isothiocyanate is mixed with hydrazine monohydrate and stirred for a period of two hours at room temperature. researchgate.netglobalscientificjournal.com This process leads to the formation of a white precipitate, which is the desired product, this compound. The product can then be collected by vacuum filtration, washed with a cold solvent such as diethyl ether, and dried. researchgate.net

| Reactants | Solvent/Catalyst | Reaction Time | Temperature | Yield | Reference |

| 4-(methoxyphenyl)isothiocyanate, Hydrazine monohydrate | None specified | 2 hours | Room Temperature | 83.9% | researchgate.net, globalscientificjournal.com |

Optimization of Synthetic Conditions for Enhanced Yields

While the direct reaction with hydrazine is effective, the synthesis can sometimes be complicated by the formation of a "dimer" byproduct. This occurs when two equivalents of the isothiocyanate react with one equivalent of hydrazine. nih.gov To circumvent this issue and improve the purity and yield of the desired product, an optimized strategy involving a protected form of hydrazine has been developed. nih.govnih.gov

This enhanced method utilizes tert-butyl carbazate (B1233558) (t-Boc protected hydrazine), which acts as a monofunctional hydrazine. The reaction of 4-(methoxyphenyl)isothiocyanate with tert-butyl carbazate produces a t-Boc protected thiosemicarbazide (B42300). This intermediate is then readily deprotected under acidic conditions, for instance with hydrochloric acid (HCl), to yield the pure this compound. nih.gov This approach prevents the formation of the dimer and ensures a cleaner reaction, leading to higher effective yields of the target compound.

Synthesis of Thiosemicarbazone Ligands from this compound

The presence of a reactive primary amine group in this compound makes it an excellent nucleophile for the synthesis of thiosemicarbazones. These are typically formed through condensation reactions with various carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes/Ketones)

The general synthesis of thiosemicarbazones from this compound involves the condensation of the thiosemicarbazide with an aldehyde or a ketone. nih.gov This reaction is usually carried out in a protic solvent, such as ethanol (B145695), and is often catalyzed by a few drops of an acid, like glacial acetic acid or hydrochloric acid. nih.govmdpi.comjuniv.edu The reaction mixture is typically heated under reflux, and upon cooling, the thiosemicarbazone product precipitates out of the solution and can be collected by filtration. nih.govlew.ro

A specific application of this condensation reaction is the synthesis of pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone. In this procedure, equimolar amounts of this compound and pyrrole-2-carboxaldehyde are mixed in ethanol. researchgate.netglobalscientificjournal.com The reaction proceeds for four hours to yield the corresponding thiosemicarbazone as a yellow powder. researchgate.netglobalscientificjournal.com

| Carbonyl Compound | Solvent/Catalyst | Reaction Time | Yield | Reference |

| Pyrrole-2-carboxaldehyde | Ethanol | 4 hours | 86.6% | researchgate.net, globalscientificjournal.com |

Isatin (B1672199) and its substituted derivatives are another important class of carbonyl compounds that react with this compound to form biologically relevant isatin-β-thiosemicarbazones. The synthesis is achieved by the condensation of equimolar quantities of the isatin derivative and this compound. nih.gov

The reaction is typically conducted in hot ethanol with the addition of a few drops of glacial acetic acid to catalyze the reaction. nih.gov The mixture is refluxed for a short period, and upon cooling, the isatin-β-thiosemicarbazone product precipitates and can be isolated. nih.gov This method is versatile and can be applied to a range of substituted isatins to generate a library of thiosemicarbazone derivatives. journaljpri.com Furthermore, alternative methods for the synthesis of N4-substituted isatin-3-thiosemicarbazones have been developed, which involve a common intermediate, methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate, formed from the condensation of isatin with methyl 1-hydrazinecarbodithioate. nih.govresearchgate.netcardiff.ac.uk

| Carbonyl Compound | Solvent/Catalyst | Reaction Conditions | Product Type | Reference |

| Isatin or Substituted Isatins | Ethanol, Glacial Acetic Acid | Hot, Reflux | Isatin-β-thiosemicarbazones | nih.gov |

Cinnamaldehyde (B126680) Derivatives

The reaction of a thiosemicarbazide with cinnamaldehyde results in the formation of cinnamaldehyde thiosemicarbazones. These derivatives are synthesized through a condensation reaction, typically by refluxing equimolar amounts of the thiosemicarbazide and cinnamaldehyde in a suitable solvent like ethanol. researchgate.netnih.gov A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction. nih.gov The resulting products incorporate the cinnamaldehyde scaffold, which is of interest for its chemical properties. researchgate.net

Pyridinecarboxaldehyde Derivatives

Pyridinecarboxaldehyde thiosemicarbazones are synthesized by condensing a thiosemicarbazide with a pyridinecarboxaldehyde isomer (e.g., 2-, 3-, or 4-pyridinecarboxaldehyde). semanticscholar.orgmdpi.com The synthesis is generally achieved by refluxing the reactants in a 1:1 molar ratio in ethanol. semanticscholar.org This reaction can also be performed efficiently using microwave irradiation, which can significantly reduce the reaction time from hours to seconds. semanticscholar.org The resulting thiosemicarbazones are notable for their potential as ligands in coordination chemistry.

Indanone Derivatives

Derivatives can be formed by reacting thiosemicarbazides with cyclic ketones such as indanone or its analogues, like isatin (an indole-2,3-dione). The synthesis involves the condensation of isatin with a substituted thiosemicarbazide. researchgate.net A common method involves first reacting isatin with methyl 1-hydrazinecarbodithioate to create an intermediate, which then reacts with various amines to displace the S-methyl group and form the desired N4-substituted isatin-3-thiosemicarbazone. researchgate.net This approach highlights a versatile route to complex heterocyclic thiosemicarbazones.

Chromone-based derivatives

Chromone-based thiosemicarbazone derivatives are synthesized through the condensation of a chromone (B188151) aldehyde with a thiosemicarbazide. acs.orgnih.gov The reaction is typically carried out by refluxing equimolar amounts of the reactants in a solvent like methanol (B129727). acs.orgnih.gov The use of an acid catalyst, such as a few crystals of p-toluenesulfonic acid (p-TsOH), is crucial for achieving optimal results. acs.orgnih.gov This method yields chromone-hybrid thiosemicarbazones, which have been studied for their structural and electronic properties. acs.orgnih.gov

Influence of Reaction Catalysts and Solvents on Yield and Purity

The choice of catalyst and solvent plays a critical role in the synthesis of thiosemicarbazones, directly impacting reaction time, yield, and product purity.

Catalysts: Acidic catalysts are frequently employed to protonate the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the thiosemicarbazide.

Glacial Acetic Acid: A few drops are commonly used as a catalyst in refluxing ethanol or methanol, proving effective for the condensation of various aromatic aldehydes. jocpr.comchemmethod.com

p-Toluenesulfonic Acid (p-TsOH): This has been identified as an optimal catalyst for synthesizing chromone-based thiosemicarbazones in methanol, leading to excellent yields (80–85%). acs.orgnih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is primarily used as a cyclizing agent for converting thiosemicarbazones into 1,3,4-thiadiazole (B1197879) rings, rather than as a catalyst for the initial condensation. nih.gov

Solvents: The solvent's polarity and boiling point are key considerations.

Ethanol and Methanol: These are the most common solvents due to their ability to dissolve both the thiosemicarbazide and the carbonyl compound, and their suitable boiling points for refluxing. jocpr.comsemanticscholar.org Reactions are often carried out under reflux for several hours. semanticscholar.orgchemmethod.com

Dioxane: This solvent is used for synthesizing metal complexes from thiosemicarbazone ligands. jocpr.com

Solvent Optimization: Studies on chromone-based derivatives compared solvents like methanol, dichloromethane, and dioxane, finding methanol to be superior when used with a p-TsOH catalyst. acs.orgnih.gov

The following table summarizes the influence of different catalysts and solvents on the synthesis of thiosemicarbazone derivatives.

| Derivative Type | Catalyst | Solvent | Reaction Conditions | Outcome | Reference(s) |

| Aromatic Thiosemicarbazones | Glacial Acetic Acid | Ethanol | Reflux for 5 hours | Good yield | chemmethod.com |

| Chromone-based | p-Toluenesulfonic Acid | Methanol | Reflux for 2-3 hours | Excellent yield (80-85%) | acs.orgnih.gov |

| Pyridine-based | None specified | Ethanol | Reflux for 2 hours or Microwave (300W) for 50 sec | Yellow crystals formed | semanticscholar.org |

| Bromo-substituted | Glacial Acetic Acid | Methanol | Reflux for 24 hours | Solid product obtained after pouring into ice | jocpr.com |

| General Thiosemicarbazones | Glacial Acetic Acid | 1-Butanol | Reflux for 2-3 hours | Good yield | nih.gov |

Synthesis of Novel Thiosemicarbazide Derivatives through Nucleophilic Addition

The synthesis of this compound itself is typically achieved through a nucleophilic addition reaction. The most common route involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate. In this reaction, the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Further derivatization can be achieved by using substituted hydrazines in this initial synthesis. Moreover, the resulting thiosemicarbazide contains multiple nucleophilic nitrogen atoms, which can participate in further reactions. researchgate.net For instance, alkylation of related amino-pyridine thiosemicarbazone precursors at the amino group is a documented strategy for creating novel derivatives. nih.gov Michael-type nucleophilic additions have also been explored, where a nucleophile adds to an activated ring system, demonstrating a pathway to more complex cyclic structures. nih.gov

Cyclization Reactions of Thiosemicarbazide Derivatives to Heterocyclic Systems

Thiosemicarbazide derivatives, particularly thiosemicarbazones, are invaluable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net The specific heterocyclic system formed is often dictated by the reaction conditions, especially the choice of the cyclizing agent (acidic vs. alkaline medium). ptfarm.pl

1,3,4-Thiadiazoles: The cyclization of thiosemicarbazide derivatives in a strong acidic medium, such as concentrated sulfuric acid or phosphoric acid, typically leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govptfarm.pljocpr.com This intramolecular cyclodehydration involves the loss of a water molecule.

1,2,4-Triazoles: In contrast, cyclization in an alkaline medium (e.g., sodium hydroxide) often results in the formation of 1,2,4-triazole-3-thione derivatives. ptfarm.pl This pathway involves the elimination of a hydrogen sulfide (B99878) molecule.

Other Heterocycles: Thiosemicarbazides can be used to synthesize a variety of other heterocyclic systems. For example, reaction with α-haloketones can yield thiazole (B1198619) derivatives, while reaction with dicarbonyl compounds can lead to the formation of pyrazoles. researchgate.net The reaction of thiosemicarbazones with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) can produce 1,3-thiazolidin-4-ones. chemmethod.com

The versatility of these cyclization reactions makes thiosemicarbazides a cornerstone in the construction of biologically relevant heterocyclic scaffolds. researchgate.netekb.eg

Formation of 1,2,4-Triazole-3-thiols

The conversion of 4-substituted thiosemicarbazides into 1,2,4-triazole-3-thiol derivatives is a well-established synthetic route, typically achieved through base-catalyzed intramolecular cyclization. ptfarm.plnih.gov This transformation involves the reaction of the thiosemicarbazide with a one-carbon unit, often introduced via an acyl chloride or a carboxylic acid, followed by cyclization.

The general mechanism commences with the acylation of the N1 nitrogen of the thiosemicarbazide. The resulting acylthiosemicarbazide intermediate then undergoes cyclization under basic conditions, such as heating in an aqueous solution of sodium hydroxide (B78521). researchgate.netmdpi.com During this step, the N4 nitrogen atom attacks the carbonyl carbon of the acyl group, leading to the elimination of a water molecule and the formation of the 1,2,4-triazole (B32235) ring. The thione tautomer is generally favored. researchgate.net

For instance, 1-aroyl-4-substituted thiosemicarbazides can be cyclized by refluxing in a 2% aqueous sodium hydroxide solution to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. researchgate.netnih.gov Following this general procedure, this compound can be acylated and subsequently cyclized to produce various 4-(4-methoxyphenyl)-5-substituted-4H-1,2,4-triazole-3-thiols. nih.gov

Table 1: Reaction Conditions for Triazole Formation

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-Aroyl-4-aryl-thiosemicarbazide | 2% aq. NaOH, heat | 4-Aryl-5-aroyl-4H-1,2,4-triazole-3-thiol | researchgate.netnih.gov |

Formation of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from 4-substituted thiosemicarbazides is typically accomplished through acid-catalyzed cyclodehydration of an intermediate acylthiosemicarbazide. ptfarm.plsbq.org.br This method provides a direct route to 2-amino-5-substituted-1,3,4-thiadiazoles, which are valuable scaffolds in various fields.

The reaction pathway involves an initial acylation of the thiosemicarbazide, similar to the triazole synthesis. However, the subsequent cyclization is promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA). sbq.org.brmdpi.comnih.gov The acid protonates the oxygen atom of the acyl group, rendering the carbonyl carbon more electrophilic. The sulfur atom of the thiocarbonyl group then acts as the nucleophile, attacking the carbonyl carbon. sbq.org.br This is followed by the elimination of a water molecule to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.brmdpi.com

This synthetic strategy has been successfully employed for various 4-arylthiosemicarbazides. For example, 1-R-4-(3-methoxyphenyl)thiosemicarbazides have been cyclized in concentrated sulfuric acid to afford the corresponding 2-(arylamino)-5-substituted-1,3,4-thiadiazoles in moderate yields. mdpi.comnih.gov This established methodology is applicable to this compound derivatives for the synthesis of the analogous 1,3,4-thiadiazole structures.

Table 2: Reaction Conditions for Thiadiazole Formation

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1-Acyl-4-aryl-thiosemicarbazide | Conc. H₂SO₄ | 2-(Arylamino)-5-substituted-1,3,4-thiadiazole | mdpi.comnih.gov |

| Acylthiosemicarbazide | Acidic Medium | 2,5-Disubstituted-1,3,4-thiadiazole | ptfarm.pl |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the structure of 4-(4-Methoxyphenyl)-3-thiosemicarbazide by identifying its characteristic functional groups. The thiosemicarbazide (B42300) moiety and the substituted phenyl ring give rise to several distinct absorption bands.

The N-H stretching vibrations of the hydrazine (B178648) and amine groups typically appear as multiple bands in the region of 3100-3400 cm⁻¹. For instance, in related thiosemicarbazide derivatives, N-H stretching bands have been observed around 3206 cm⁻¹ and 3105 cm⁻¹. lew.ro The presence of the thione (C=S) functional group is a defining feature of thiosemicarbazides. The C=S stretching vibration is typically observed in the fingerprint region of the spectrum, with reported values for related compounds appearing around 1238 cm⁻¹ and 845 cm⁻¹. lew.romdpi.com The C-N stretching vibrations also appear within the fingerprint region. While a C=N imine bond is not present in the parent thiosemicarbazide, it is a key feature in its thiosemicarbazone derivatives, with stretching vibrations noted around 1496 cm⁻¹ to 1536 cm⁻¹. lew.romdpi.com

The table below summarizes the expected FTIR absorption bands for the key functional groups in this compound, based on data from analogous structures.

Interactive Table 1: Characteristic FTIR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3100 - 3300 | lew.ro |

| C=S | Stretching | 845 - 1240 | lew.romdpi.com |

| C-N | Stretching | 1300 - 1450 | lew.ro |

| Aromatic C-H | Stretching | ~3000 | lew.ro |

| O-CH₃ | Stretching | 2850 - 2970 | lew.ro |

| C-O-C | Asymmetric Stretch | ~1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy identifies the different chemical environments of protons in the molecule. For this compound, distinct signals are expected for the protons of the methoxy (B1213986) group, the aromatic ring, and the N-H groups of the thiosemicarbazide backbone.

The three protons of the methoxy (O-CH₃) group are chemically equivalent and are expected to appear as a sharp singlet. In a closely related derivative, this signal was observed at approximately 3.76 ppm. lew.ro The protons on the 4-methoxyphenyl (B3050149) ring exhibit a characteristic splitting pattern. Due to the symmetry of the para-substituted ring, the protons ortho to the methoxy group (H-3, H-5) are equivalent, as are the protons ortho to the thiosemicarbazide group (H-2, H-6). This arrangement typically results in two doublets. A derivative showed an aromatic signal as a doublet at 6.90 ppm (J = 9 Hz). lew.ro The protons attached to the nitrogen atoms (N-H) are exchangeable and their chemical shifts can vary depending on the solvent and concentration. They typically appear as broad singlets at a lower field.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -OCH₃ | 3H | ~3.76 | Singlet | lew.ro |

| Aromatic C-H (ortho to -NH) | 2H | 7.20 - 7.40 | Doublet | lew.ro |

| Aromatic C-H (ortho to -OCH₃) | 2H | ~6.90 | Doublet | lew.ro |

| N¹H₂ | 2H | Variable (Broad) | Singlet | |

| N²H | 1H | Variable (Broad) | Singlet | |

| N⁴H | 1H | Variable (Broad) | Singlet |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is typically that of the thione carbon (C=S) due to its deshielding environment, expected to be in the range of 180-185 ppm. The carbon atoms of the aromatic ring will appear between 114 and 158 ppm. The carbon attached to the methoxy group (C-4) and the carbon attached to the nitrogen (C-1) will have distinct shifts influenced by these substituents. The methoxy group's carbon (O-CH₃) will appear significantly upfield, typically around 55 ppm. Data from the closely related analog, 4-phenyl-3-thiosemicarbazide, provides a strong basis for these assignments. chemicalbook.com

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Reference |

| C=S | 180 - 185 | chemicalbook.com |

| Aromatic C-O (C4) | 155 - 158 | |

| Aromatic C-N (C1) | 130 - 133 | chemicalbook.com |

| Aromatic C-H (C2, C6) | 125 - 128 | chemicalbook.com |

| Aromatic C-H (C3, C5) | 114 - 116 | |

| -OCH₃ | ~55 | lew.ro |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and non-bonding electrons.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions: π→π* and n→π*.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the aromatic phenyl ring and the C=S double bond. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths.

The n→π* transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, to a π* antibonding orbital of the C=S group. These transitions are of lower energy and thus appear at longer wavelengths (λmax). In a related thiosemicarbazone ligand containing the 4-(4-methoxyphenyl)-thiosemicarbazone moiety, an n→π* transition was identified with an absorption maximum (λmax) at 343 nm. researchgate.net Another study on a different thiosemicarbazone derivative reported a λmax of 335 nm. acs.org An optical gap of 2.72 eV has also been reported for a derivative, which corresponds to an absorption wavelength in the visible region. lew.ro

Interactive Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Reference |

| π → π | Phenyl Ring, C=S | < 300 | researchgate.net |

| n → π | C=S, N-H | 330 - 350 | researchgate.netacs.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to investigate various properties of thiosemicarbazide (B42300) derivatives.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. wikipedia.org For 4-(4-Methoxyphenyl)-3-thiosemicarbazide, this process involves finding the molecular structure that corresponds to a minimum on the potential energy surface. wikipedia.org Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted until the net force on each atom is close to zero. wikipedia.orgirjet.net This optimized geometry represents the molecule in its ground state and is crucial for the accurate calculation of other properties, including electronic and spectroscopic features. irjet.netscielo.org.za The process ensures that the calculated properties are for the most energetically favorable conformation of the molecule. wikipedia.org

The electronic structure of a molecule governs its chemical reactivity and physical properties. DFT provides detailed information about the distribution of electrons within the this compound molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. edu.krdmendeley.com

A small energy gap indicates that a molecule is more polarizable, has lower kinetic stability, and is more chemically reactive, as electrons can be easily excited from the HOMO to the LUMO. edu.krdresearchgate.net For thiosemicarbazide derivatives, the HOMO is often localized on the sulfur atom and the thiosemicarbazide backbone, while the LUMO is typically distributed over the phenyl ring system. akademisains.gov.my This distribution suggests that the thiosemicarbazide moiety is the primary site for electron donation.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Thiosemicarbazide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.469 akademisains.gov.my |

| ELUMO | -0.560 akademisains.gov.my |

| Energy Gap (ΔE) | 4.909 akademisains.gov.my |

Note: Data is for the related compound 4-(2-fluorophenyl)thiosemicarbazide, calculated at the DFT/6-311G(d,p) level, and is representative of this class of compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red and yellow, correspond to areas with a high electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net For this compound, these negative regions are expected to be localized around the sulfur atom of the thiocarbonyl group and the oxygen atom of the methoxy (B1213986) group. researchgate.net Conversely, regions of positive potential, colored blue, indicate electron-deficient areas that are prone to nucleophilic attack. These are typically found around the N-H protons of the thiosemicarbazide moiety. researchgate.net

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be used to confirm their structure when compared with experimental data. irjet.netlew.ro

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. irjet.net For this compound, characteristic stretching vibrations for N-H, C-H (aromatic and aliphatic), C=S, and C-N bonds can be predicted. scielo.org.zaacs.org For instance, N-H stretching vibrations are typically observed in the range of 3100-3300 cm⁻¹, while the C=S stretching vibration appears at a lower frequency. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. irjet.netscielo.org.za These theoretical values are then compared to experimental spectra to aid in the assignment of signals to specific atoms in the molecule. irjet.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. scielo.org.za The calculations can also provide insights into the nature of these transitions, often corresponding to electron promotions from the HOMO to the LUMO. irjet.net

Table 2: Predicted Spectroscopic Data for Thiosemicarbazide Derivatives

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| FT-IR | N-H stretching | 3125-3294 cm⁻¹ acs.org |

| C=N stretching | 1539-1543 cm⁻¹ acs.org | |

| C=S stretching | 1212-1256 cm⁻¹ acs.org | |

| ¹H NMR | N-H protons | δ 8.3-10.7 ppm mdpi.com |

| OCH₃ protons | δ ~3.76 ppm lew.ro | |

| UV-Vis | Optical Energy Gap | ~2.7 eV lew.ro |

Note: Data is compiled from studies on various thiosemicarbazide and thiosemicarbazone derivatives and represents typical values.

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals that help to quantify the reactivity and stability of a molecule. edu.krd These parameters are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ). akademisains.gov.my

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. akademisains.gov.my Molecules with a larger energy gap are considered "harder" and less reactive. edu.krd

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. akademisains.gov.my "Softer" molecules are more reactive. edu.krd

Electrophilicity Index (ω): This descriptor measures the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). scispace.com

These descriptors provide a quantitative framework for understanding the chemical behavior of this compound.

Table 3: Global Reactivity Descriptors for a Representative Thiosemicarbazide Derivative

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.0145 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.4545 akademisains.gov.my |

| Chemical Softness (S) | 1 / η | 0.407 akademisains.gov.my |

Note: Values are calculated based on the HOMO/LUMO energies for 4-(2-fluorophenyl)thiosemicarbazide from Table 1 as representative data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net This approach is instrumental in understanding the optical properties of compounds like this compound, as it can predict absorption and emission spectra. rsc.orgresearchgate.net For thiosemicarbazone derivatives, TD-DFT calculations are employed to elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, which are crucial for understanding their photophysical behavior. nih.gov

In studies of related thiosemicarbazide compounds, TD-DFT has been used to predict electronic spectra, showing good agreement with experimental data. nih.gov The method helps in assigning the character of electronic absorption bands, distinguishing between intra-ligand transitions, metal-to-ligand charge transfer, and d-d transitions in metal complexes. nih.gov For instance, in a study of a novel thiosemicarbazide, the theoretical optical band gap energy was calculated using density functional theory, yielding a value that closely matched the experimental value. lew.ro However, it is important to note that for some thiophene-based compounds, TD-DFT has been shown to produce qualitatively incorrect predictions of excited state characteristics. nih.gov

The application of TD-DFT to benzophenone (B1666685) derivatives, which share some structural similarities with the phenyl group in this compound, has demonstrated that the method can reveal shifts in absorption spectra in different media, such as a longer wavelength shift in an aqueous medium compared to the gas phase. chemrxiv.org This highlights the importance of considering environmental effects in theoretical calculations. rsc.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of organic compounds are of significant interest for applications in telecommunications and optical computing. lew.ro Thiosemicarbazide derivatives have been identified as promising candidates for NLO materials. lew.ro

Calculations of Polarizability and Hyperpolarizability (e.g., Hyper-Rayleigh Scattering)

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β). researchgate.net These properties can be calculated using quantum chemical methods. For a novel (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl)allylidene) thiosemicarbazide, the first-order hyperpolarizability was calculated using five different density functional theory (DFT) levels. lew.ro The Hyper-Rayleigh Scattering (HRS) hyperpolarizability was found to be significant, indicating potential for NLO applications. lew.ro Specifically, the PBE0 functional yielded a hyperpolarizability value of 6794.51 a.u. lew.ro

The choice of the functional in DFT calculations is crucial for obtaining accurate results. For rhodanine (B49660) derivatives, which are structurally related to thiosemicarbazides, the PBE0 functional with a 25% Hartree-Fock contribution was found to be the most suitable for calculating polarizability. lew.ro The total static hyperpolarizability (β) can be determined from the output of these calculations. researchgate.net

Table 1: Calculated Nonlinear Optical Properties of a Related Thiosemicarbazide Derivative

| Property | Functional | Calculated Value |

|---|---|---|

| Hyper-Rayleigh Scattering Hyperpolarizability | PBE0 | 6794.51 a.u. |

| Mean Polarizability () | ωB97X-D | 311.37 a.u. |

Data sourced from a study on (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl)allylidene) thiosemicarbazide. lew.ro

Relationship between Optical Band Gap and NLO Response

A direct relationship exists between the optical band gap of a material and its nonlinear optical response. lew.ro Generally, materials with smaller optical band gaps exhibit larger NLO properties. rsc.org This is because a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) facilitates electron delocalization and charge transfer, which are key to a high NLO response.

In the study of a novel thiosemicarbazide derivative, a direct relationship was found between the Hyper-Rayleigh scattering hyperpolarizability and the optical band gap. lew.ro The experimental and theoretical optical band gaps were estimated to be 2.72 eV and 2.69 eV, respectively, which is in the range of semiconductors. lew.ro This relatively small band gap is consistent with the observed high hyperpolarizability. lew.ro The concept of band gap engineering, where the band gap is tuned by chemical modification, has been successfully applied to enhance the NLO properties of materials. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand the interactions between a ligand and a protein at the atomic level. nih.govmdpi.com

While specific molecular docking studies for this compound were not found, studies on closely related thiosemicarbazone derivatives have demonstrated their potential to interact with various biological targets. For instance, molecular docking of 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) against proteins like PARP, VEGFR-1, TGF-β1, and BRAFV600E indicated potential binding, with TGF-β1 showing the best binding energies. nih.gov

In another study, para-substituted acetophenone (B1666503) thiosemicarbazones were identified as competitive inhibitors of tyrosinase, and molecular docking studies revealed that these compounds penetrate the active site of the enzyme via their thiourea (B124793) moiety. mdpi.com These findings suggest that this compound could also exhibit interactions with biological macromolecules, a hypothesis that could be explored through dedicated molecular docking simulations.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl)allylidene) thiosemicarbazide |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) |

| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) |

| (Z)-5-benzylidene-3-N(4- methylphenyl)-2-thioxothiazolidin-4-one |

| 2- thioxo-3-N, (4-methylphenyl) thiazolidine-4-one |

| La4Ge3S12 |

| La4Ge3SexS12−x |

| Thiophene |

| Benzophenone |

| 4-(4-methylphenylthio)benzophenone |

| 4-phenyl-1-(3-phenylallylidene)thiosemicarbazide |

Coordination Chemistry and Metal Complexation

Coordination Modes and Binding Sites of 4-(4-Methoxyphenyl)-3-thiosemicarbazide and its Derivatives

This compound itself is typically a precursor to the active chelating agent. Through condensation with appropriate aldehydes or ketones, it forms thiosemicarbazone Schiff bases. jocpr.com It is these derivatives that readily coordinate with metal ions.

Role of Nitrogen and Sulfur Donor Atoms

Thiosemicarbazones derived from this compound are versatile ligands due to the presence of multiple donor sites, primarily the sulfur atom of the thiocarbonyl group (C=S) and nitrogen atoms from the hydrazinic backbone. jocpr.comresearchgate.net The combination of a soft sulfur donor atom and a borderline hydrazinic nitrogen atom allows these ligands to form stable complexes with a wide array of transition metals. uobasrah.edu.iq

Coordination typically occurs through the sulfur atom and the azomethine nitrogen atom (the nitrogen atom of the C=N bond formed during condensation). researchgate.netugr.es Upon complexation, the ligand often undergoes deprotonation of the N-H group adjacent to the sulfur, converting the thione (C=S) form to a thiolate (C-S⁻) form, which then binds to the metal ion. ugr.esias.ac.in Infrared spectroscopy confirms this mode of bonding, showing a shift to lower frequencies for the ν(C=S) band and the appearance of new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.netsigmaaldrich.com

Chelation Capabilities (e.g., Bidentate, Tridentate Ligands)

The chelation capability of a ligand refers to its ability to bind to a central metal atom through two or more donor atoms, forming a ring structure known as a chelate. uobasrah.edu.iq Thiosemicarbazones derived from this compound can act as multidentate ligands. ugr.es

In many cases, they behave as bidentate ligands, coordinating through the azomethine nitrogen and the thiolate sulfur (N,S chelation). researchgate.net This coordination results in the formation of a stable five-membered chelate ring. mdpi.com

If the aldehyde or ketone used for condensation contains an additional donor atom (like a hydroxyl group on a salicylaldehyde (B1680747) moiety or a nitrogen atom in a pyridine (B92270) ring), the resulting thiosemicarbazone can act as a tridentate ligand. ugr.esmdpi.comnih.gov For example, pyridine-based N4-methoxyphenyl-thiosemicarbazones coordinate in a tridentate fashion using the pyridine nitrogen, azomethine nitrogen, and thiolate sulfur (N,N,S chelation). mdpi.compreprints.org This forms two fused five-membered metallacycles, enhancing the stability of the resulting complex. mdpi.compreprints.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands generally involves the reaction of the pre-formed thiosemicarbazone with a metal salt in a suitable solvent, often under reflux. jocpr.commdpi.com

Copper (I) Complexes

The synthesis of Copper(I) complexes with ligands derived from this compound has been reported. For instance, the complex 2-acetylpyridine-4-(4-methoxyphenyl)-3-thiosemicarbazonecopper(I) nitrate (B79036) was prepared and characterized. utm.my The formation of such complexes involves the coordination of the thiosemicarbazone ligand to the Cu(I) center. Characterization is typically performed using techniques like UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) to confirm the structure and binding. utm.my

Copper (II) Complexes

Copper(II) complexes of N4-methoxyphenyl-thiosemicarbazones are widely studied. A general synthetic method involves reacting the thiosemicarbazone ligand with a copper(II) salt, such as copper(II) chloride (CuCl₂·2H₂O) or copper(II) nitrate (Cu(NO₃)₂·3H₂O), in an equimolar ratio in a solvent like ethanol (B145695) with stirring at reflux for several hours. mdpi.com The resulting complexes are often colored solids that can be characterized by various spectroscopic and analytical techniques. researchgate.netmdpi.com

Structural studies, including single-crystal X-ray diffraction, have revealed detailed information about their geometry. For example, the complex formed from N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide and copper(II) chloride is a dimeric compound with the formula [Cu₂(L)₂Cl₂], where two chloride atoms act as bridges between the copper centers. mdpi.compreprints.org In this structure, each copper atom is pentacoordinated and exhibits a distorted square-pyramidal geometry. mdpi.compreprints.org The thiosemicarbazone ligand coordinates in its deprotonated, tridentate NNS form. mdpi.compreprints.org In other cases, monomeric complexes with distorted square planar geometries around the copper(II) center have been observed. ias.ac.in

The coordination of the ligand to the copper(II) ion is confirmed by spectroscopic data.

Table 1: Spectroscopic Data for a Representative Copper(II) Thiosemicarbazone Complex

| Feature | Free Ligand (HL) | Copper(II) Complex [Cu(L)Cl] | Reference |

|---|---|---|---|

| FT-IR ν(C=N) (cm⁻¹) | 1585–1570 | Shifted upon coordination | idsi.md |

| FT-IR ν(C=S) (cm⁻¹) | 750 | Shifted to lower wavenumber | mdpi.com |

| FT-IR ν(Cu-S) (cm⁻¹) | - | 460–510 | idsi.md |

| UV-Vis λₘₐₓ (nm) | 341 (n→π*) | 266, 390 (Shifted bands) | researchgate.net |

This table presents generalized data from studies on various N-methoxyphenyl thiosemicarbazone copper(II) complexes.

Cobalt (II) Complexes

Cobalt(II) complexes of thiosemicarbazones derived from this compound have also been synthesized and characterized. The synthesis can be carried out by reacting the thiosemicarbazone ligand with a cobalt(II) salt, such as CoCl₂·6H₂O, in a solvent like 1,4-dioxane (B91453) under reflux for an extended period. jocpr.com

The resulting Co(II) complexes can adopt various geometries, most commonly octahedral or square-planar, which can be determined using electronic (UV-Vis) spectroscopy and magnetic measurements. nih.gov For example, octahedral Co(II) complexes typically show characteristic absorption bands in their electronic spectra corresponding to the ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions. nih.gov The absence of certain bands can suggest a square-planar geometry. nih.gov Infrared spectra of the cobalt complexes show the characteristic shifts in ν(C=N) and ν(C=S) bands and the appearance of ν(Co-N) and ν(Co-S) bands, confirming coordination through the nitrogen and sulfur atoms. sigmaaldrich.com

Nickel (II) Complexes

Nickel(II) complexes with thiosemicarbazone ligands, including derivatives of this compound, have been a subject of significant research. jocpr.com These complexes are typically synthesized by reacting a nickel(II) salt, such as nickel(II) chloride hexahydrate, with the thiosemicarbazone ligand in a suitable solvent like 1,4-dioxane. jocpr.com

Spectroscopic and magnetic susceptibility data for many Ni(II)-thiosemicarbazone complexes suggest a square planar geometry. eurjchem.com In these complexes, the thiosemicarbazone ligand often acts as a tridentate anion, coordinating to the nickel(II) ion through the thiolate sulfur and two azomethine nitrogen atoms after deprotonation. eurjchem.com The coordination environment around the nickel ion can be influenced by substitutions on the thiosemicarbazone moiety. For instance, varying the N4 substituent from methyl to ethyl to phenyl can affect the hydrophobicity and the resulting coordination geometry of the nickel complex. core.ac.uk Studies on nickel(II) complexes with 2,3-dihydroxybenzaldehyde (B126233) N4-substituted thiosemicarbazones have shown that two series of complexes can be formed, with general formulae [Ni(H3L)(H2L)]ClO4 and [Ni2(HL)2], highlighting the versatile coordination behavior influenced by the ligand's specific structure. researchgate.net

Table 1: Summary of Representative Nickel(II) Thiosemicarbazone Complex Studies

| Ligand | Coordination Mode | Geometry | Reference |

|---|---|---|---|

| General Thiosemicarbazones | Tridentate anion (NNS donors) | Square Planar | eurjchem.com |

| N4-substituted Thiosemicarbazones | Varies with substituent | Square Planar | core.ac.uk |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Not specified | Not specified | jocpr.com |

Cadmium (II) Complexes

Cadmium(II) forms complexes with thiosemicarbazone ligands, although detailed studies specifically with this compound are less common. General studies on Cd(II) thiosemicarbazone complexes indicate that the substituent on the ligand plays an important role in the formation of the complex. researchgate.net In one study, a novel pentacoordinated Cadmium(II) porphyrin complex was synthesized, which featured a pyrazine (B50134) molecule as an axial ligand, demonstrating cadmium's ability to form complexes with varied coordination numbers. nih.gov The insertion of the Cd(II) ion into the porphyrin cavity was confirmed by the disappearance of the NH pyrrole (B145914) proton signal in the 1H NMR spectrum. nih.gov

Zinc (II) Complexes

Zinc(II) readily forms complexes with thiosemicarbazone ligands, including those derived from 4-(p-methoxyphenyl) thiosemicarbazone. These complexes often exhibit diverse nuclearity and geometry. Research has reported the synthesis of both dimeric, [{ZnLCl}₂], and tetrameric, [(Zn₂L)₂(μ–OAc)₂(μ₃–O)₂], Zn(II) complexes. exlibrisgroup.comnih.gov The ligand 4-(p-methoxyphenyl)thiosemicarbazone of benzoyl pyridine, for example, forms a dimeric complex. exlibrisgroup.comnih.gov

In many mononuclear complexes, the zinc(II) center adopts a distorted tetrahedral geometry. researchgate.netresearchgate.net For instance, in the complex formed with 4-phenyl-1-(1-phenylethylidene)thiosemicarbazide, the Zn²⁺ ion coordinates with two deprotonated ligands to form a distorted tetrahedral structure. researchgate.net Similarly, a complex of 4-methoxybenzaldehyde (B44291) thiosemicarbazone with triphenylphosphine (B44618) as a co-ligand also shows a tetrahedral geometry. researchgate.net The thiosemicarbazone typically coordinates as a bidentate ligand through the sulfur and azomethine nitrogen atoms, forming a five-membered chelate ring. researchgate.net However, in some cases, it can act as a dianionic ONS donor ligand. researchgate.net

Table 2: Examples of Zinc(II) Thiosemicarbazone Complexes

| Ligand Derivative | Complex Type | Geometry | Reference |

|---|---|---|---|

| 4-(p-methoxyphenyl) thiosemicarbazone of benzoyl pyridine | Dimeric [{ZnLCl}₂] | Not specified | exlibrisgroup.comnih.gov |

| Salicylaldehyde 3-hexamethyleneiminyl thiosemicarbazone | Mononuclear [Zn(HL)₂] | Distorted Tetrahedral | researchgate.net |

| 4-phenyl-1-(1-phenylethylidene)thiosemicarbazide | Mononuclear [ZnL₂] | Distorted Tetrahedral | researchgate.net |

| 4-methoxybenzaldehyde thiosemicarbazone | Mononuclear | Tetrahedral | researchgate.net |

Mercury (II) Complexes

Complexes of mercury(II) with thiosemicarbazones have been synthesized and studied. researchgate.netdoi.org In a study involving (4-methoxybenzaldehyde)-4-phenyl-3-thiosemicarbazone, a mercury complex was synthesized and characterized. doi.org Unlike other transition metal complexes in the same study, the mercury complex was found to be anhydrous. doi.org The spectral data suggested coordination through the nitrogen and sulfur atoms of the thiosemicarbazone ligand. doi.org

Iridium (III) Complexes

Iridium(III) forms stable, six-coordinate octahedral complexes with thiosemicarbazone ligands. ias.ac.in These complexes are often synthesized by refluxing an iridium salt, such as IrCl₃, with the ligand in an acidic medium. ias.ac.in In some cases, the thiosemicarbazone acts as a neutral bidentate ligand. ias.ac.in More complex iridium(III) systems have also been developed, incorporating cyclometalated ligands like 2-phenylpyridine (B120327) (ppy) along with the thiosemicarbazone, resulting in cationic complexes. nih.govmdpi.com The synthesis of these often involves a two-step process, starting with the formation of an iridium dimer, [Ir(C^N)₂Cl]₂, followed by reaction with the ancillary thiosemicarbazone ligand. mdpi.comnih.gov In some organometallic iridium complexes, the thiosemicarbazone can coordinate as a dianionic tridentate C,N,S-donor. researchgate.net

Ruthenium (III) Complexes

Ruthenium(III) complexes with thiosemicarbazone ligands have been synthesized and characterized, often exhibiting octahedral or square planar geometries. doi.orgias.ac.in For example, complexes of 2-furfural thiosemicarbazone with Ru(III) were found to be six-coordinate and octahedral. ias.ac.in The synthesis of Ru(III) complexes typically involves the reaction of hydrated RuCl₃ with the ligand. ias.ac.in

In other studies, Ru(III) complexes with thiosemicarbazone ligands have demonstrated a distorted octahedral coordination geometry around the metal center, with the ligand acting as a tridentate, monobasic chelating agent with NNO donor sites. researchgate.net While many studies focus on Ru(II)-arene complexes, where the thiosemicarbazone coordinates through the iminic nitrogen and sulfur atoms to form a five-membered chelate ring, the fundamental coordination principles are relevant to Ru(III) as well. mdpi.comnih.govresearchgate.net These Ru(II) complexes can form dimeric structures where the sulfur atom acts as a bridge. mdpi.comnih.gov

Influence of Ligand Structure on Complex Stability and Geometry

The structure of the thiosemicarbazone ligand, particularly substitutions at various positions, significantly influences the stability and geometry of its metal complexes. core.ac.ukresearchgate.net

The presence of soft (sulfur) and hard (nitrogen) donor atoms allows for versatile coordination behavior, forming stable chelate rings with metal ions. mdpi.com The ability of these ligands to chelate metal ions is a key factor in their coordination chemistry. mdpi.commdpi.com Substitution at the N(4) position of the thiosemicarbazone backbone can enhance the delocalization of electron density over the –NH–C(S)–NH–N= system, which in turn improves the ligand's solubility and coordinating ability. researchgate.net This modification can directly impact the properties of the resulting metal complex. core.ac.uk

The specific aldehyde or ketone used to synthesize the thiosemicarbazone also plays a crucial role in complex formation. researchgate.net The steric and electronic properties of these precursor molecules dictate the conformation and coordination potential of the final ligand. For example, the coordination can occur in different tautomeric forms, such as the O-enolate/S-thione form in complexes derived from 5-acetylbarbituric acid. nih.gov

The stability of metal-thiosemicarbazone complexes can be quantitatively assessed. A model has been developed to predict the stability constants (log β₁₁) of various metal-thiosemicarbazone complexes based on additive and non-additive structural parameters of the ligands, highlighting the direct relationship between the ligand's structure and the thermodynamic stability of the complex. nih.gov In zinc(II) complexes, the ligand structure can lead to the formation of polynuclear species, such as dimeric and tetrameric structures, demonstrating how the ligand framework can direct the assembly of complex metal-organic architectures. exlibrisgroup.comnih.govnih.gov

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions

The study of the thermodynamic and kinetic aspects of metal-ligand interactions is fundamental to understanding the formation, stability, and reactivity of coordination complexes. For ligands such as this compound, these parameters dictate the conditions under which complexes will form with various metal ions and how readily they will undergo subsequent reactions.

A comprehensive review of the scientific literature indicates a notable absence of specific experimental studies determining the quantitative thermodynamic and kinetic parameters for the metal complexes of this compound. Therefore, this section will discuss the general principles governing these interactions for the broader class of thiosemicarbazones, providing a framework for understanding the potential behavior of the title compound.

Thermodynamic Considerations

The thermodynamic stability of a metal complex refers to the extent to which the complex will form and persist in a solution at equilibrium. It is quantified by the stability constant (or formation constant, K), with larger values indicating greater stability. Several factors contribute to the thermodynamic stability of thiosemicarbazone complexes.

General Principles of Complex Stability: The stability of transition metal complexes is influenced by properties of both the metal ion and the ligand. mdpi.com Key factors related to the metal ion include its charge and ionic radius; a higher charge and smaller size generally lead to more stable complexes. slideshare.netyoutube.com The stability of high-spin divalent metal complexes with a wide range of ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). youtube.com This trend is largely explained by the decrease in ionic radius across the series and the increase in crystal field stabilization energy (CFSE), which is a significant stabilizing factor for octahedral complexes. mdpi.com

From the ligand's perspective, factors such as basicity and the ability to chelate are paramount. Thiosemicarbazones are effective chelating agents, typically coordinating to metal ions as bidentate (N,S) or tridentate (O,N,S or N,N,S) ligands. nih.govnih.gov This chelation results in the formation of stable five- or six-membered rings, a phenomenon known as the chelate effect. The formation of these rings leads to a significant increase in the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. mdpi.comyoutube.com The stability of these chelate rings can be influenced by steric hindrance and the geometry of the ligand itself. ias.ac.in

Thermodynamic Parameters (ΔG, ΔH, and ΔS): The spontaneity of complex formation is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. This is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation: ΔG = ΔH - TΔS.

The following table summarizes the key factors that generally influence the thermodynamic stability of thiosemicarbazone-metal complexes.

| Factor | Influence on Stability | Rationale |

| Metal Ion Properties | ||

| Higher Charge | Increases stability | Stronger electrostatic attraction between the metal and ligand. slideshare.netyoutube.com |

| Smaller Ionic Radius | Increases stability | Allows for closer approach and stronger bonding with the ligand. youtube.com |

| Crystal Field Stabilization Energy (CFSE) | Increases stability | Greater CFSE provides additional stabilization to the complex, particularly for octahedral geometries. mdpi.com |

| Ligand Properties | ||

| Basicity | Increases stability | More basic ligands form stronger bonds with the metal ion. slideshare.net |

| Chelation | Greatly increases stability | Formation of stable 5- or 6-membered rings (chelate effect) is entropically favorable. mdpi.comyoutube.com |

| Steric Hindrance | Decreases stability | Bulky groups on the ligand can prevent optimal metal-ligand bonding. slideshare.net |

Kinetic Aspects

Kinetic stability, often described in terms of lability or inertness, refers to the rate at which a complex undergoes ligand substitution reactions. libretexts.orglibretexts.org A complex that reacts quickly is termed labile, while one that reacts slowly is inert. youtube.com It is crucial to distinguish kinetic lability from thermodynamic instability; a complex can be very stable thermodynamically but still undergo rapid ligand exchange (kinetically labile). libretexts.org

Factors Influencing Kinetic Lability: The kinetic behavior of a coordination complex is strongly influenced by the central metal ion's electronic configuration. libretexts.org

d-electron configuration: Metal ions with electrons in the higher-energy eg orbitals (which are σ-antibonding) tend to form more labile complexes. For example, high-spin 3d M(II) ions are generally labile, with Cu(II) (d⁹) being exceptionally labile due to Jahn-Teller distortion which elongates axial bonds. libretexts.orglibretexts.org In contrast, configurations such as d³ (e.g., Cr(III)) and low-spin d⁶ (e.g., Co(III)) have high CFSE and lack eg electrons, leading to kinetically inert complexes. libretexts.orglibretexts.org

Ionic Size and Charge: Metal ions with a higher charge density (higher charge, smaller size) tend to be less labile due to stronger metal-ligand bonds. libretexts.org Consequently, M³⁺ complexes are generally more inert than M²⁺ complexes of the same metal. libretexts.org

Periodic Table Position: 4d and 5d transition metals are typically more inert than their 3d counterparts due to higher CFSE. libretexts.org

For thiosemicarbazone complexes, the rate of ligand substitution would depend heavily on the identity of the coordinated metal ion. For instance, complexes with labile metal ions like Cu(II) or Zn(II) would be expected to exchange ligands more rapidly than those with inert centers like Cr(III) or Co(III). Qualitative observations on ruthenium(II) complexes with N-(4-methoxybenzyl) thiosemicarbazone derivatives (compounds related to the title ligand) noted the partial labilization of the complexes in DMSO, suggesting that ligand dissociation can occur in coordinating solvents.

The following table outlines general factors that affect the kinetic lability of metal complexes.

| Factor | Influence on Lability | Rationale |

| Metal Ion Properties | ||

| Electrons in eg orbitals | Increases lability | Electrons in antibonding orbitals weaken the M-L bonds. libretexts.org |

| High CFSE (e.g., d³, low-spin d⁶) | Decreases lability (more inert) | High CFSE creates a larger activation energy barrier for ligand substitution. libretexts.org |

| Higher Positive Charge | Decreases lability (more inert) | Stronger M-L bonds are harder to break. libretexts.org |

| Larger Ionic Radius | Increases lability | Weaker M-L bonds are easier to break. |

| 4d and 5d vs. 3d metals | Decreases lability (more inert) | Higher CFSE for heavier transition metals leads to greater inertness. libretexts.org |

Investigations into Biological Activities and Mechanisms of Action

Anticancer and Antiproliferative Activities

Thiosemicarbazides and their subsequent thiosemicarbazone derivatives are recognized for their antitumor properties. cyprusjmedsci.com The core structure allows for versatile chemical modifications, leading to compounds with potent cytotoxic effects against various cancer cells.

Derivatives of 4-(4-Methoxyphenyl)-3-thiosemicarbazide have been evaluated against a panel of human cancer cell lines, demonstrating varied and sometimes potent antiproliferative activity. For instance, certain novel thiosemicarbazide (B42300) derivatives have shown significant inhibitory effects on the division of MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cells. nih.gov

Thiosemicarbazones derived from this parent compound have also been assessed. One study on related thiosemicarbazones highlighted a derivative that showed high cytotoxic activity against the HuTu80 cell line and moderate activity against the LNCaP prostate cancer cell line. researchgate.net In research on metal complexes, which often enhance the activity of the parent ligand, ruthenium(II)-p-cymene complexes of thiosemicarbazones derived from N-(4-methoxybenzyl) thiosemicarbazide were tested against cell lines including MDA-MB-231 (breast cancer), showing notable efficacy. mdpi.comnih.gov While direct data for this compound against cell lines such as HL-60, K-562, HeLa, BxPC-3, and RD is not extensively detailed in the reviewed literature, the activity of its derivatives against other cancer types underscores the therapeutic potential of this chemical scaffold. For context, other complex natural products have shown efficacy against BxPC-3, K-562, MCF-7, and HeLa cells, establishing these as standard lines for anticancer screening. nih.gov

| Derivative Type | Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|---|

| Thiosemicarbazide Derivative | MCF-7 | Breast Adenocarcinoma | Significant inhibition of cell division | nih.gov |

| Thiosemicarbazide Derivative | HepG2 | Hepatocellular Carcinoma | Significant inhibition of cell division | nih.gov |

| Thiosemicarbazone Derivative | LNCaP | Prostate Cancer | Moderate antiproliferative activity | researchgate.net |

| Ruthenium(II) Complex | MDA-MB-231 | Breast Cancer | Inhibits cell growth | mdpi.com |

| Ruthenium(II) Complex | NCI-H460 | Lung Cancer | Inhibits cell growth | nih.gov |

The anticancer effects of this compound and its derivatives are attributed to several mechanisms of action.

Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones are well-established as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.govnih.gov By inhibiting RR, these compounds deplete the pool of deoxyribonucleotides necessary for cell proliferation, leading to cell cycle arrest and apoptosis. nih.gov this compound is specifically noted to inhibit the ribonucleotide reductase enzyme. biosynth.com This inhibition is a key mechanism behind its antitumor properties. nih.gov

Metal-Dependent Radical Damage: The biological activity of thiosemicarbazones is often linked to their ability to form redox-active metal complexes within cells. These complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components. researchgate.net For example, certain silver(I) complexes of related thiosemicarbazones induce apoptosis accompanied by ROS production and disruption of the mitochondrial membrane potential. researchgate.net This metal-dependent mechanism contributes significantly to their cytotoxicity.

DNA Binding: The compound has been shown to exert its anticancer effect by binding to the DNA of tumor cells, which can trigger apoptosis. biosynth.com Metal complexes of thiosemicarbazone derivatives can also interact with DNA, often through intercalation, which disrupts DNA replication and transcription, further contributing to their anticancer effects. nih.gov

Protein Synthesis Inhibition: Some thiosemicarbazone derivatives have been found to interfere with protein synthesis by inhibiting ribosome biogenesis, a mechanism dependent on the disruption of intracellular zinc homeostasis. nih.gov While not directly a halt of translation, this upstream disruption effectively reduces the cell's capacity for protein synthesis, hindering growth and proliferation.

The ability of thiosemicarbazones to chelate metal ions is fundamental to their biological activity. The properties of the free ligands are frequently enhanced upon coordination with metal ions. mdpi.com Metal chelation is considered a promising therapeutic strategy, and thiosemicarbazones are effective chelators of biologically important metals like iron, copper, and zinc. nih.govnih.gov

The formation of metal complexes can increase the lipophilicity of the compound, facilitating its transport across cell membranes. Once inside the cell, these complexes can interfere with critical cellular processes. For instance, iron chelation can inhibit mitochondrial respiration by affecting respiratory chain complexes. nih.gov Copper complexes of thiosemicarbazones have also been identified as potent anticancer agents. nih.gov The resulting cytotoxicity is often far greater than that of the thiosemicarbazone ligand alone, demonstrating that metal chelation is a key factor in enhancing their therapeutic potential. mdpi.comnih.gov

An important aspect of cancer chemotherapy is the selective targeting of tumor cells while sparing normal, healthy cells. Studies on thiosemicarbazone derivatives and their metal complexes have shown promising selectivity. For example, certain gallium(III) complexes are non-toxic to normal hepatocytes while exhibiting strong activity against tumor cells. nih.gov Similarly, some ruthenium complexes have shown significant cytotoxic activity against the A549 lung cancer cell line but not against normal L929 cells. nih.gov

In a comparative study, specific copper derivatives of related ligands displayed strong anticancer selectivity, with GI50 values at least 20-fold lower against non-malignant lung fibroblasts compared to lung adenocarcinoma cells. nih.gov Furthermore, palladium(II) complexes of thiosemicarbazones have exhibited superior potency and selectivity compared to cisplatin, with high selectivity indices toward non-tumor cells. nih.gov This suggests that derivatives of this compound could be developed into selective anticancer agents.